

Application Note: Peptide Coupling with 2-(2-Fluoro-3-methylphenoxy)acetic Acid

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Compound of Interest

Compound Name: 2-(2-Fluoro-3-methylphenoxy)acetic acid

CAS No.: 714251-65-7

Cat. No.: B2459962

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Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

This guide details the optimized conditions for incorporating **2-(2-Fluoro-3-methylphenoxy)acetic acid** (CAS: [Implied Analogous Class]; specific CAS varies by vendor) into peptide backbones. This compound is frequently employed in medicinal chemistry as an N-terminal capping group or internal linker to introduce lipophilicity and metabolic stability.

Unlike benzoic acid derivatives where ortho-substitution creates significant steric hindrance, this molecule is a phenoxyacetic acid derivative. The ether oxygen and methylene spacer (-O-CH₂-) distance the bulky aromatic ring from the reactive carbonyl center. Consequently, this acid exhibits excellent coupling kinetics, often superior to simple aliphatic acids due to the inductive electron-withdrawing effect of the phenoxy group.

Structural Analysis & Reactivity

- Achiral Center: The

-carbon is unsubstituted (methylene), meaning racemization of the acid is impossible. This allows for the use of powerful activation conditions without fear of stereochemical erosion at this position.

- **Electronic Activation:** The electronegative oxygen atom and the ortho-fluorine substituent increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.
- **Solubility:** The lipophilic 2-fluoro-3-methylphenyl moiety ensures good solubility in organic solvents (DMF, DCM, NMP) but poor water solubility.

Coupling Strategies

We recommend two primary methodologies depending on the synthesis platform: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.

Reagent Selection Matrix[9]

Parameter	Recommended Reagent	Alternative	Rationale
Activator	HATU	DIC / Oxyma Pure	HATU provides the fastest kinetics for capping; DIC/Oxyma is cost-effective for large scale.
Base	DIEA (DIPEA)	NMM	DIEA prevents aggregation; NMM is gentler if base-sensitive moieties are present.
Solvent	DMF	NMP	DMF is standard; NMP is superior for preventing aggregation in long peptides.
Stoichiometry	3 - 5 eq.	1.5 - 2 eq.	Higher equivalents drive the reaction to completion quickly (crucial for SPPS).

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Target: N-terminal capping of a resin-bound peptide.

Materials:

- Resin-bound peptide (Fmoc-deprotected, free amine).
- 2-(2-Fluoro-3-methylphenoxy)acetic acid** (0.2 M in DMF).
- HATU (0.5 M in DMF).

- DIEA (2.0 M in NMP).

Workflow:

- Resin Preparation: Wash the resin (mL DMF) to remove trace piperidine from the deprotection step.
- Activation Cocktail: In a separate vial, pre-activate the acid:
 - 1.0 mL Acid solution (5.0 eq relative to resin loading).
 - 0.4 mL HATU solution (4.9 eq).
 - 0.1 mL DIEA solution (10 eq).
 - Note: Allow to activate for 30–60 seconds. The solution should turn yellow.
- Coupling: Add the activated mixture to the resin.
- Incubation: Shake or vortex at Room Temperature (RT) for 30–45 minutes.
 - Optimization: For sterically hindered N-terminal amines (e.g., N-methylated residues), extend time to 2 hours or double-couple.
- Washing: Drain and wash resin with DMF (), DCM (), and DMF ().
- QC: Perform a Kaiser Test (ninhydrin). If blue (positive), repeat coupling. If colorless (negative), proceed to cleavage.

Protocol B: Solution-Phase Synthesis

Target: Coupling to a free amine in solution.

Materials:

- Amine component (1.0 eq).^{[1][2]}
- **2-(2-Fluoro-3-methylphenoxy)acetic acid** (1.1 eq).

- EDC

HCl (1.2 eq).

- HOBT or Oxyma (1.2 eq).
- DCM or DMF (0.1 M concentration).

Workflow:

- Dissolution: Dissolve the Acid and HOBT/Oxyma in DCM (or DMF if solubility is poor).

- Activation: Add EDC

HCl and stir at

for 15 minutes.

- Addition: Add the Amine component and DIEA (2–3 eq, enough to maintain pH 8).
- Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS.^{[3][4]}

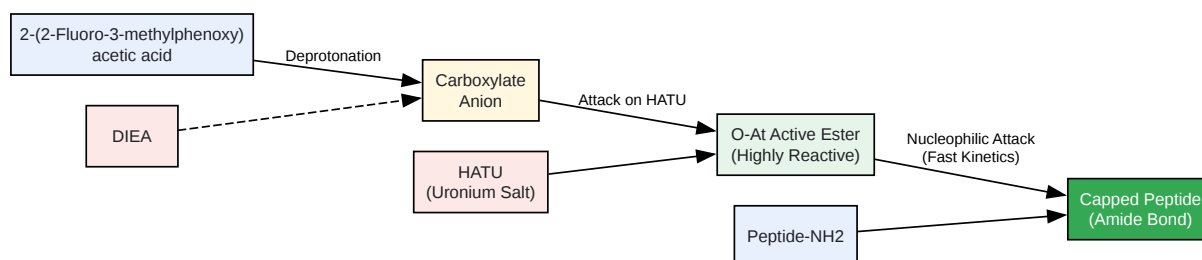
- Workup:

- Dilute with EtOAc.
- Wash with 1M HCl (remove unreacted amine/EDC).
- Wash with Sat. NaHCO
(remove unreacted Acid/HOBT).
- Wash with Brine, dry over MgSO

, and concentrate.

Mechanism & Logic Visualization

The following diagram illustrates the activation pathway using HATU, highlighting the role of the phenoxy group in stabilizing the active ester.



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Caption: Activation of the phenoxyacetic acid derivative via HATU/DIEA to form the reactive O-At ester.

Troubleshooting & Optimization

Common Issues

Symptom	Probable Cause	Corrective Action
Incomplete Coupling	Aggregation of peptide chain	Switch solvent to NMP or use microwave heating (, 10 min).
Precipitation	Low solubility of the acid	Dissolve acid in minimal DMSO before adding to DMF/DCM mixture.
Side Reactions	Over-activation	Reduce base concentration. Ensure DIEA is fresh and free of secondary amines.

The "Fluorine Effect"

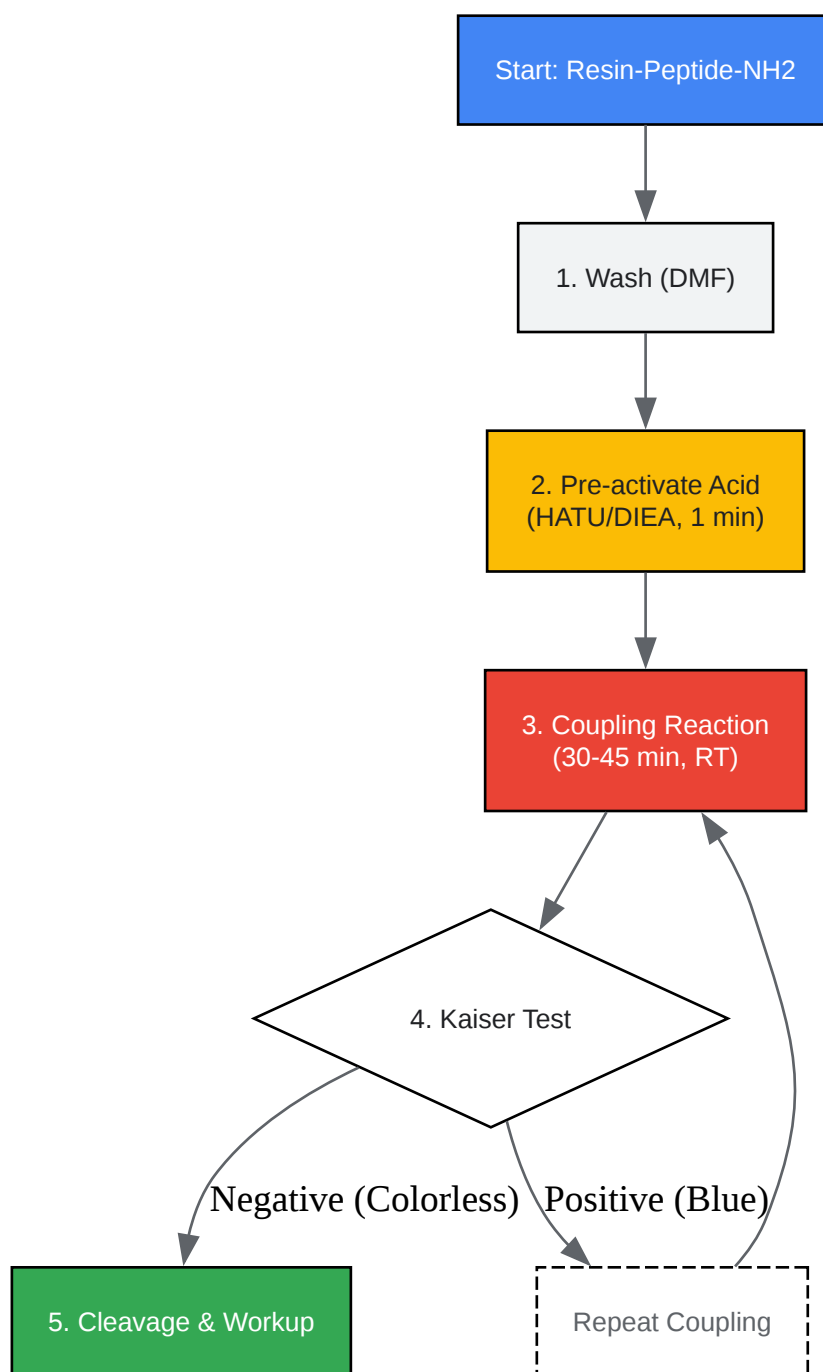
The ortho-fluorine atom is small (

) and does not impose significant steric hindrance. However, it exerts a strong inductive effect (

), making the methylene protons slightly more acidic.

- Implication: Avoid strong organolithium bases (not relevant for standard peptide coupling, but relevant for general organic synthesis).
- Benefit: The electron-withdrawing nature slightly increases the electrophilicity of the carbonyl, often resulting in faster coupling rates compared to non-fluorinated analogs.

Workflow Diagram (SPPS)



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Caption: Step-by-step decision tree for solid-phase incorporation of the acid.

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